5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-methoxyphenyl group and a 4-phenylpiperazine moiety. The phenylpiperazine group is known for enhancing interactions with neurological targets (e.g., serotonin or dopamine receptors), while the methoxyphenyl substituent may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-8-10-19(30-2)11-9-17)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,20,29H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWYULIMUXNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may inhibit the action of acetylcholinesterase. This inhibition could potentially increase the levels of acetylcholine in the brain, enhancing cognitive function.
Biochemical Pathways
By inhibiting acetylcholinesterase, it could potentially affect the cholinergic system, which plays a crucial role in memory and learning.
Biological Activity
5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique arrangement of functional groups that may contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure includes a thiazole ring fused with a triazole moiety, alongside a piperazine group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Table 1: Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial and antifungal properties. In studies focusing on similar compounds, it was found that modifications to the triazole ring can enhance activity against various pathogens.
For instance, a study conducted on several triazole derivatives demonstrated that compounds similar to our target exhibited notable activity against Staphylococcus aureus and Candida albicans . The method of "serial dilutions" was employed to ascertain the minimum inhibitory concentrations (MICs), revealing effective concentrations as low as 2 μg/ml for some derivatives.
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various studies. For example, certain compounds have shown promising results against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity .
Table 2: Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 47e | MCF-7 | 43.4 |
| 47f | HCT-116 | 6.2 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound could inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors may modulate signaling pathways involved in cell survival and apoptosis.
- Cell Membrane Disruption : Some studies suggest that similar compounds disrupt microbial cell membranes, leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Antimicrobial Efficacy : A study by the Department of Physical and Colloidal Chemistry investigated various triazole derivatives for their antimicrobial properties. The findings indicated that certain modifications significantly enhanced efficacy against both bacterial and fungal strains .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that specific thiazolo-triazole derivatives exhibited selective cytotoxicity against cancerous cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
Pharmacological Activity
Anticancer Activity
- Thiazolo-triazol-6-one derivatives with 4-benzyloxy or 4-acetoxy substituents (e.g., compounds in ) showed selective inhibition of HCT116 colon cancer cells (IC50 < 10 μM) with minimal toxicity to normal L-02 cells.
- The target compound’s 4-methoxyphenyl group may confer similar selectivity, though direct data is lacking.
Antifungal Potential
- Triazole-pyrazole hybrids (e.g., ) demonstrated inhibitory effects on fungal lanosterol 14α-demethylase (3LD6 enzyme) via molecular docking. The target compound’s triazole core and methoxyphenyl group could similarly interact with fungal cytochrome P450 enzymes.
Structure-Activity Relationships (SAR)
- Piperazine Substitution : 4-Phenylpiperazine in the target compound may enhance blood-brain barrier penetration compared to 4-(3-chlorophenyl)piperazine in , which prioritizes peripheral activity.
- Aromatic Substituents : Methoxy groups improve solubility over chloro/fluoro analogs but may reduce target affinity. For example, 4-fluorobenzylidene in increased cytotoxicity but also toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
